N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride
Description
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride is a synthetic small molecule characterized by a thiazolo[5,4-c]pyridine core fused with a benzyl group at position 5 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. This compound is hypothesized to exhibit bioactivity due to structural features shared with known neuroactive or antimicrobial agents, such as the electron-withdrawing dichlorophenoxy group and the heterocyclic thiazolo-pyridine scaffold .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2S.ClH/c22-15-6-7-18(16(23)10-15)28-13-20(27)25-21-24-17-8-9-26(12-19(17)29-21)11-14-4-2-1-3-5-14;/h1-7,10H,8-9,11-13H2,(H,24,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIVCZWNPSRBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride (CAS Number: 1049765-35-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a thiazolo[5,4-c]pyridine core structure, which is known for its pharmacological potential. The molecular formula is with a molecular weight of 385.9 g/mol. The structural characteristics contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1049765-35-6 |
| Molecular Formula | C20H20ClN3OS |
| Molecular Weight | 385.9 g/mol |
| Biological Activities | Antibacterial, Cytotoxic |
Antibacterial Activity
Recent studies have highlighted the compound's potent antibacterial properties against various pathogens. For instance, a derivative of thiazolo[5,4-c]pyridine demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) as low as 0.21 μM .
The antibacterial activity is attributed to the compound's ability to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV. Molecular docking studies have shown that the compound forms several key interactions within the active site of DNA gyrase, including hydrogen bonds and π–π stacking interactions with nucleotides . These interactions are crucial for disrupting bacterial DNA replication processes.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human keratinocyte (HaCat) and mouse fibroblast (Balb/c 3T3) cell lines indicated that the compound exhibits promising results regarding cell viability. The findings suggest that while it possesses antibacterial properties, further investigation into its cytotoxic effects is necessary to evaluate its safety profile for potential therapeutic applications .
Case Studies and Research Findings
-
Study on Thiazolo[5,4-c]pyridine Derivatives :
A study evaluated various thiazolo derivatives for their antibacterial activity and found that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The results demonstrated that structural modifications could enhance antimicrobial potency . -
In Silico Studies :
Computational analyses have indicated favorable drug-like properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles for this compound. These studies suggest that modifications in the thiazolo[5,4-c]pyridine scaffold can lead to improved pharmacokinetic profiles while maintaining or enhancing biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS 1189650-77-8) Core Structure: Shares the thiazolo[5,4-c]pyridine backbone and benzyl substitution. Substituent Differences: Replaces the dichlorophenoxyacetamide with a 3-(2,5-dioxopyrrolidin-1-yl)benzamide group. Functional Implications:
- The dioxopyrrolidin moiety may enhance binding to proteolytic enzymes (e.g., kinases or proteasomes) due to its electrophilic lactam structure.
2-(2,4-Dichlorophenoxy)-N-(thiazolo[5,4-b]pyridin-2-yl)acetamide Core Structure: Thiazolo[5,4-b]pyridine (isomeric to the target compound’s thiazolo[5,4-c]pyridine). Substituent Similarities: Retains the dichlorophenoxyacetamide group. Functional Implications:
- Reported antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) suggests the dichlorophenoxy group contributes to membrane disruption .
Table 1: Comparative Physicochemical and Pharmacological Properties
| Property | Target Compound | CAS 1189650-77-8 | 2-(2,4-Dichlorophenoxy)-N-(thiazolo[5,4-b]pyridin-2-yl)acetamide |
|---|---|---|---|
| Molecular Weight | 487.8 g/mol | 521.0 g/mol | 422.3 g/mol |
| logP (Predicted) | 3.8 | 2.5 | 4.1 |
| Aqueous Solubility (HCl salt) | >50 mg/mL | >30 mg/mL | Insoluble (free base) |
| Reported Bioactivity | Hypothesized CNS modulation | Proteasome inhibition (IC₅₀: 0.7 µM) | Antimicrobial (MIC: 2–8 µg/mL) |
| Key Substituent | 2-(2,4-Dichlorophenoxy)acetamide | 3-(2,5-Dioxopyrrolidin-1-yl)benzamide | 2-(2,4-Dichlorophenoxy)acetamide |
Mechanistic and Pharmacological Insights
- Target Compound: The dichlorophenoxy group’s electron-withdrawing nature may stabilize interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 or kinase domains).
CAS 1189650-77-8 :
- The dioxopyrrolidin substituent is structurally analogous to inhibitors of the 20S proteasome, implicating this compound in protein degradation pathways.
- Antimicrobial Analogues: Dichlorophenoxy derivatives exhibit nonspecific membrane-targeting effects, disrupting bacterial lipid bilayers.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including cyclization of the thiazolo-pyridine core, benzyl group introduction, and coupling with the 2,4-dichlorophenoxyacetamide moiety. Critical steps include:
- Catalyst selection : Use of palladium catalysts for cross-coupling reactions to ensure regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while inert atmospheres prevent oxidation .
- Purity monitoring : Techniques like HPLC (for quantifying intermediates) and TLC (for real-time reaction tracking) are essential. Final purification often employs recrystallization or column chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural validation requires a combination of:
- NMR spectroscopy : - and -NMR confirm substituent positions and stereochemistry, especially for the thiazolo-pyridine ring .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the hydrochloride salt form .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
A Design of Experiments (DoE) approach is recommended:
- Variables : Temperature, solvent polarity, and reagent stoichiometry significantly impact yield. For example, increasing temperature accelerates cyclization but risks decomposition .
- Statistical modeling : Response surface methodology (RSM) identifies optimal conditions. For instance, a study on similar thiazolo-pyridines found 70°C in DMF with 1.2 eq. of benzyl chloride maximizes yield (85%) while reducing dimerization .
- By-product analysis : LC-MS profiles of side products guide adjustments in reaction time or quenching methods .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from structural analogs or assay variability. Mitigation strategies include:
- Structural benchmarking : Compare activity against analogs with defined substitutions (e.g., replacing 2,4-dichlorophenoxy with 4-fluorophenyl reduces kinase inhibition by ~40%) .
- Assay standardization : Use isogenic cell lines and control compounds (e.g., staurosporine for kinase assays) to normalize IC values .
- Purity reassessment : Impurities >2% (e.g., unreacted intermediates) can skew results. Repurify via preparative HPLC and retest .
Q. What computational and experimental methods elucidate target interactions?
A hybrid approach is effective:
- Molecular docking : Prioritize targets using software like AutoDock Vina. The thiazolo-pyridine core shows high affinity for ATP-binding pockets in kinases (docking score: -9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., for PI3Kγ) .
- Mutagenesis studies : Replace key residues (e.g., Lys833 in PI3Kγ) to validate binding sites predicted computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
